molecular formula C10H12O B057664 4'-Ethylacetophenone CAS No. 937-30-4

4'-Ethylacetophenone

Cat. No. B057664
CAS RN: 937-30-4
M. Wt: 148.2 g/mol
InChI Key: NODGRWCMFMEGJH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4’-Ethylacetophenone consists of 10 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . It has 23 bonds, including 11 non-hydrogen bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone .


Physical And Chemical Properties Analysis

4’-Ethylacetophenone is a liquid at room temperature . It has a melting point of -20.6°C and a boiling point of 125°C at 27 hPa . Its density is 0.993 g/mL at 25°C . The compound is combustible, with a flash point of 91°C .

Scientific Research Applications

Biological and Allelochemical Properties

Acetophenone, a simple ketone, and its derivatives like 4’-Ethylacetophenone have been found to have special multipurpose missions in life sciences . These compounds are involved in multiple interactions with various microorganisms . They are considered secondary metabolites, which are nonessential to life but contribute to the suitability of the species for survival .

Drug Research and Development

Simple, natural, and synthetically substituted acetophenones can be an ideal model or prototype in drug research and development . For example, hydroxy acetophenones such as paeonol (2-hydroxy-4-methoxyacetophenone, PA) and apocynin (AP), also known as acetovanillone (4-hydroxy-3-methoxyacetophenone), are used in drug research and development .

Chemical Innovation Experiments

The α-bromination reaction of carbonyl compounds like 4’-Ethylacetophenone is a significant topic in the field of organic chemistry . This reaction has been used in undergraduate organic chemistry experiments to reinforce fundamental skills in chemistry experimentation among students .

Organic Synthesis

The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Thermochemistry

Substituted acetophenones like 4’-Ethylacetophenone have been studied in the field of thermochemistry . The enthalpies of fusion of these compounds have been measured using Differential Scanning Calorimetry (DSC) .

Physico-Chemical and Spectroscopic Properties

The physico-chemical and spectroscopic properties of substituted acetophenones like 4’-Ethylacetophenone have been characterized using various physical, thermal, and spectroscopic techniques .

Safety And Hazards

4’-Ethylacetophenone is a combustible liquid . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound . It should be stored in a well-ventilated place and kept away from heat, sparks, and flame .

properties

IUPAC Name

1-(4-ethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODGRWCMFMEGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061326
Record name p-Ethylacetophenone
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4'-Ethylacetophenone

CAS RN

937-30-4
Record name 4′-Ethylacetophenone
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Record name 4'-Ethylacetophenone
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Record name 4'-Ethylacetophenone
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Record name Ethanone, 1-(4-ethylphenyl)-
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Record name p-Ethylacetophenone
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Record name 4-ethylacetophenone
Source European Chemicals Agency (ECHA)
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Record name 4'-ETHYLACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4'-Ethylacetophenone in insect-plant interactions?

A1: 4'-Ethylacetophenone acts as a semiochemical, playing a significant role in insect-plant interactions. Research has shown that it is a volatile organic compound (VOC) released by plants infested with aphids, such as Aphis gossypii on green pepper plants []. This volatile acts as an attractant for beneficial insects, specifically the lacewing Chrysopa cognata, which preys on the aphids [, ].

Q2: How does 4'-Ethylacetophenone contribute to the attraction of Chrysopa cognata to aphid-infested plants?

A2: Studies using gas chromatography-electroantennographic detection (GC-EAD) confirmed that the antennae of female Chrysopa cognata exhibit a strong response to volatiles collected from aphid-infested green pepper plants, including 4'-Ethylacetophenone [, ]. Behavioral assays demonstrated that the presence of 4'-Ethylacetophenone, along with another identified volatile 3-ethylbenzaldehyde, significantly enhanced the attractiveness of the known Chrysopa cognata attractant, nepetalactol [, ]. This suggests a synergistic effect of these aphid-induced plant volatiles in attracting the lacewings to the infested plants for prey location.

Q3: Has 4'-Ethylacetophenone been identified in other insect-related chemical communication systems?

A3: Yes, 4'-Ethylacetophenone was detected in the foot odor of individuals found to be highly attractive to the malaria mosquito, Anopheles gambiae []. Interestingly, while other compounds in the foot odor blend acted as attractants, subtractive assays revealed that the presence of 4'-Ethylacetophenone actually reduced mosquito attraction []. This suggests a potential role for this compound as a repellent against Anopheles gambiae.

Q4: What is the molecular formula and weight of 4'-Ethylacetophenone?

A4: The molecular formula of 4'-Ethylacetophenone is C10H12O, and its molecular weight is 148.20 g/mol.

Q5: Can you describe the structure of 4'-Ethylacetophenone?

A5: 4'-Ethylacetophenone consists of an acetophenone core structure, which is a benzene ring (C6H5) attached to an acetyl group (COCH3). In 4'-Ethylacetophenone, an ethyl group (C2H5) is attached to the benzene ring at the para position (4') relative to the acetyl group.

Q6: Are there any studies on the catalytic properties of 4'-Ethylacetophenone?

A6: While 4'-Ethylacetophenone itself might not be a catalyst, its reactivity as a substrate in catalytic hydrogenation reactions has been studied []. This research focused on understanding how the size of reactants, including 4'-Ethylacetophenone, and solvents affects catalytic activity within the mesopores of nickel catalysts [].

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